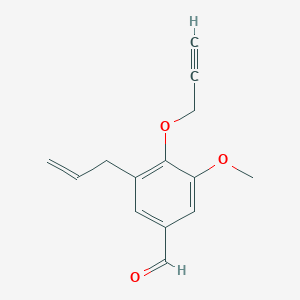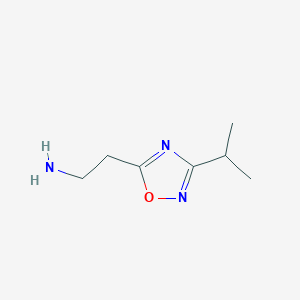
2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” is a chemical compound with the empirical formula C7H14ClN3O and a molecular weight of 191.66 . It is also known as “2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine”, typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” includes an oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine” include its empirical formula (C7H14ClN3O), molecular weight (191.66), and its SMILES string (CC(C1=NOC(CCN)=N1)C.Cl) .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications : Oxadiazoles, including 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, are recognized for their favorable physical, chemical, and pharmacokinetic properties. These compounds enhance pharmacological activity through hydrogen bond interactions with biomacromolecules, exhibiting antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have reported new compounds containing oxadiazole rings, underscoring their utility in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Therapeutic Worth : The unique structural feature of 1,3,4-oxadiazole rings facilitates effective binding with various enzymes and receptors, eliciting a broad spectrum of bioactivities. This has led to the development of 1,3,4-oxadiazole-based derivatives for treating a range of ailments, highlighting their immense therapeutic value (Verma et al., 2019).
Synthetic Strategies for Psychological Disorders : Oxadiazoles have shown promise in treating mental health issues such as parkinsonism, Alzheimer's, schizophrenia, and epilepsy. Recent synthetic strategies for creating oxadiazole derivatives demonstrate their potential in addressing mental disorders, providing valuable insights for future research (Saxena et al., 2022).
Antiparasitic Agents : The heterocyclic oxadiazole rings, particularly 1,2,4- and 1,3,4-oxadiazoles, have been explored for the design and synthesis of new drugs to treat parasitic infections. Their distinct properties and interactions with biological receptors underline the oxadiazole core as a versatile scaffold in developing antiparasitic drugs (Pitasse-Santos et al., 2017).
Biological Activities of Coumarin and Oxadiazole Derivatives : Coumarin and oxadiazole derivatives exhibit a wide range of pharmacological activities. Their potential as foundational structures for synthesizing more effective and potent drugs has been thoroughly reviewed, showcasing their significance in drug development (Jalhan et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZAQAIZJDBTJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

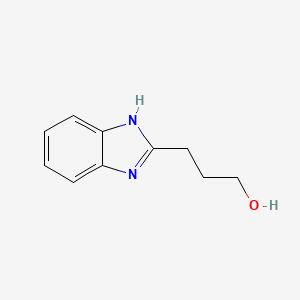
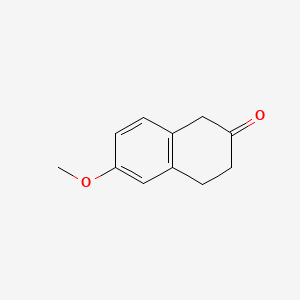
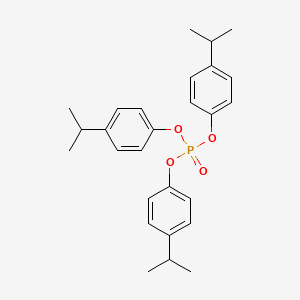
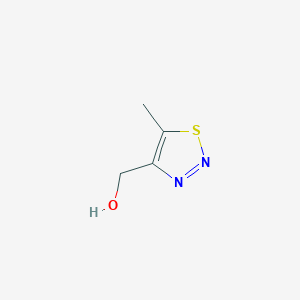
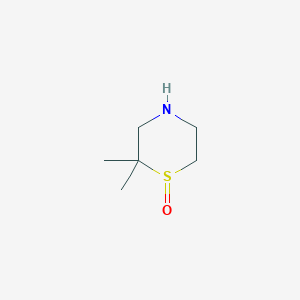


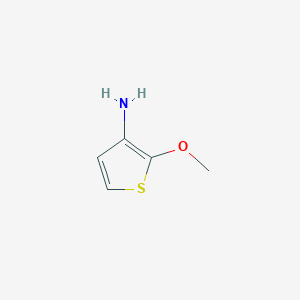

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)



